Temiverine hydrochloride

説明

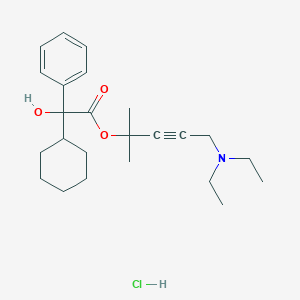

テミベリン塩酸塩は、抗コリン作用で知られる合成化合物ですこの化合物は、化学式C24H36ClNO3、分子量422.00 g/molを特徴とする .

2. 製法

合成経路および反応条件: . 合成は通常、以下の手順が含まれます。

アルキン基の形成:

環状付加反応: 次に、アルキン基は、銅触媒の存在下で、アジド含有分子との環状付加反応を受けます。

工業的製造方法: テミベリン塩酸塩の工業的製造には、実験室規模の合成プロセスをスケールアップすることが含まれます。これには、収率と純度を高めるために、温度、圧力、試薬の濃度などの反応条件を最適化することが含まれます。その後、化合物再結晶化やクロマトグラフィーなどの手法を用いて精製されます。

3. 化学反応解析

反応の種類: テミベリン塩酸塩は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 分子内の官能基を修飾するために、還元反応を行うことができます。

置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応を受けることができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、一般的に使用される還元剤です。

置換試薬: 塩素や臭素などのハロゲン化剤は、置換反応に使用されます。

生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってさまざまな酸化誘導体が生成される可能性がある一方で、還元によって化合物の還元形が生成される可能性があります。

4. 科学研究への応用

テミベリン塩酸塩は、次のようなさまざまな科学研究への応用があります。

化学: クリックケミストリー、特に銅触媒によるアジド-アルキン環状付加反応における試薬として使用されます.

生物学: この化合物は、さまざまな生理学的プロセスにおいて役割を果たすムスカリン性アセチルコリン受容体との相互作用について研究されています.

医学: 特に泌尿生殖器疾患の治療における潜在的な治療応用を調査する研究が進められています.

産業: この化合物の独特の化学的特性により、新しい材料や化学プロセスの開発に役立ちます。

準備方法

Synthetic Routes and Reaction Conditions: . The synthesis typically involves the following steps:

Formation of the Alkyne Group:

Cycloaddition Reaction: The alkyne group then undergoes a cycloaddition reaction with azide-containing molecules in the presence of a copper catalyst.

Industrial Production Methods: The industrial production of temiverine hydrochloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions: Temiverine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

Pharmacological Efficacy

Temiverine hydrochloride has been studied extensively for its effectiveness in managing symptoms of IBS. Research indicates that it significantly alleviates abdominal pain and improves bowel habits in patients suffering from this condition. A systematic review highlighted its tolerability and efficacy, noting that while it is generally well-received, some studies report mixed results regarding its overall impact on IBS symptoms .

Formulation Development

Recent advancements in drug formulation have focused on enhancing the delivery and efficacy of this compound. Various studies have explored different formulation techniques, including:

- Mucoadhesive Buccal Tablets : Research has demonstrated the potential of this compound in buccal formulations, which can enhance local anesthetic effects. Formulations using polymers like carbopol and hydroxypropyl methylcellulose (HPMC) have shown promising results in terms of bioadhesive strength and drug release profiles .

- Niosomes : Encapsulation of this compound in niosomes has been investigated to improve its pharmacokinetic properties. This method aims to provide a controlled release of the drug, thereby enhancing its therapeutic effects while minimizing side effects .

Clinical Case Studies

Several clinical trials have documented the real-world effectiveness of this compound:

- Case Study on IBS Management : A controlled study involving patients with IBS demonstrated significant improvements in symptoms such as abdominal pain and bloating after treatment with this compound. The study emphasized the compound's role in improving quality of life for patients suffering from chronic gastrointestinal disorders .

- Bioequivalence Studies : Research comparing different formulations of this compound has confirmed that newer formulations maintain similar pharmacokinetic profiles to established products, ensuring consistent therapeutic outcomes .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

|---|---|

| AUC0-t (ng.h/ml) | 633.678 ± 319.694 |

| Cmax (ng/ml) | 119.271 ± 49.551 |

| tmax (h) | 2.500 ± 0.785 |

| t1/2 (h) | 3.948 ± 2.110 |

Table 2: Formulation Characteristics of Buccal Tablets

| Formulation | Bioadhesive Strength (g) | Swelling Index (%) | Ex-Vivo Residence Time (min) |

|---|---|---|---|

| F4 (HPMC/Carbopol) | 41.52 | 231.2 | 330 |

作用機序

テミベリン塩酸塩は、ムスカリン性アセチルコリン受容体、特にM3受容体のアンタゴニストとして作用することにより効果を発揮します . この相互作用は、神経伝達物質であるアセチルコリンの作用を阻害し、筋収縮やその他の生理学的反応の減少につながります。 この化合物は、電位依存性カルシウムチャネルも遮断するため、抗コリン作用にさらに貢献しています .

6. 類似の化合物との比較

テミベリン塩酸塩は、ムスカリン性アセチルコリン受容体アンタゴニストと電位依存性カルシウムチャネルブロッカーの両方としての二重作用で独特です。類似の化合物には、次のものがあります。

アトロピン: 別のムスカリン性アセチルコリン受容体アンタゴニストですが、化学構造が異なり、より幅広い効果があります。

オキシブチニン: 過活動膀胱の治療に使用されますが、ムスカリン受容体にも作用しますが、薬物動態が異なります。

RCC-36: テミベリンの代謝産物であり、抗コリン作用が類似しています.

これらの化合物は、テミベリン塩酸塩と一部の薬理学的特性を共有していますが、作用機序や治療的応用が異なります。

類似化合物との比較

Temiverine hydrochloride is unique in its dual action as both a muscarinic acetylcholine receptor antagonist and a voltage-gated calcium channel blocker. Similar compounds include:

Atropine: Another muscarinic acetylcholine receptor antagonist, but with a different chemical structure and broader range of effects.

Oxybutynin: Used to treat overactive bladder, it also acts on muscarinic receptors but has different pharmacokinetic properties.

RCC-36: A metabolite of temiverine with similar anticholinergic properties.

These compounds share some pharmacological properties with this compound but differ in their specific mechanisms of action and therapeutic applications.

生物活性

Temiverine hydrochloride is a compound primarily studied for its antispasmodic properties, particularly in relation to gastrointestinal disorders such as irritable bowel syndrome (IBS). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound exhibits its biological activity through multiple mechanisms:

- Musculotropic Action : It has a direct relaxant effect on smooth muscle, particularly in the gastrointestinal tract. This action is thought to be mediated by calcium ion exchange and stabilization of excitable membranes, leading to reduced contractility .

- Antimuscarinic Activity : Temiverine acts as a competitive antagonist at muscarinic acetylcholine receptors, which are involved in smooth muscle contraction. Its potency is significantly lower than that of atropine, indicating a selective action that minimizes central nervous system side effects .

- Local Anesthetic Properties : The compound also demonstrates local anesthetic effects, contributing to its overall spasmolytic activity without significant central nervous system depression .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Spasmolytic Activity : In vitro studies have shown that temiverine effectively reduces spasms in various smooth muscle tissues, including the gastrointestinal tract. Its efficacy is enhanced under conditions of hypermotility .

- Anti-inflammatory Effects : Research indicates that temiverine may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses .

Research Findings

Recent studies have explored the biological activity of this compound in detail:

In Vitro Studies

- Smooth Muscle Relaxation : In studies involving isolated smooth muscle tissues, this compound demonstrated significant relaxation effects comparable to those of other established antispasmodics like mebeverine. It was found to be particularly effective in reducing contractions induced by acetylcholine and other stimulants .

- Calcium Channel Modulation : Investigations into the ion channel interactions revealed that temiverine influences calcium influx in smooth muscle cells, leading to decreased contractile responses. This effect was quantified using bioelectrical activity measurements .

Case Studies

- A clinical trial involving patients with IBS showed that administration of this compound resulted in significant reductions in abdominal pain and discomfort compared to placebo groups. Patients reported improved quality of life metrics following treatment over an eight-week period .

Data Summary Table

| Biological Activity | Mechanism | Efficacy Level |

|---|---|---|

| Spasmolytic Effect | Calcium ion modulation | High |

| Antimuscarinic Action | Competitive antagonism at muscarinic receptors | Moderate |

| Local Anesthetic Effect | Stabilization of neuronal membranes | Low |

| Anti-inflammatory Action | Inhibition of cytokines | Moderate |

特性

IUPAC Name |

[5-(diethylamino)-2-methylpent-3-yn-2-yl] 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCLFZVNMLALLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926528 | |

| Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129927-33-9 | |

| Record name | Benzeneacetic acid, α-cyclohexyl-α-hydroxy-, 4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129927-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temiverine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129927339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Diethylamino)-2-methylpent-3-yn-2-yl cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMIVERINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24II7HX270 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。